molecular formula C19H14FN3O2S B11431082 N-(4-fluorobenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

N-(4-fluorobenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11431082
M. Wt: 367.4 g/mol
InChI Key: SGEFZLSASPUDHK-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that belongs to the class of pyrido[1,2-a]thieno[2,3-d]pyrimidines. This compound is of significant interest due to its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves a multi-step process. One common method involves the condensation of 4-fluorobenzylamine with 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-fluorobenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt key signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorobenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is unique due to the presence of the 4-fluorobenzyl group, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential pharmacological properties.

Properties

Molecular Formula

C19H14FN3O2S

Molecular Weight

367.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C19H14FN3O2S/c1-11-3-2-8-23-16(11)22-18-14(19(23)25)9-15(26-18)17(24)21-10-12-4-6-13(20)7-5-12/h2-9H,10H2,1H3,(H,21,24)

InChI Key

SGEFZLSASPUDHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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